molecular formula C17H20N2O2S B5587506 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone

Cat. No. B5587506
M. Wt: 316.4 g/mol
InChI Key: PYKCGOPCOMKYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from acetoacetic esters or equivalent precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been prepared in three steps from corresponding acetoacetic esters, utilized as reagents for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). These methodologies might be adaptable for synthesizing the compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction analysis. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was determined, revealing details about the arrangement of atoms and molecular conformation (Moser, Bertolasi, & Vaughan, 2005). Such analyses are crucial for understanding the 3D structure of the target compound.

Chemical Reactions and Properties

Chemical reactions involving related compounds typically include cyclocondensations, substitutions, and other transformations that enable the synthesis of diverse heterocyclic structures. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones through the Biginelli reaction demonstrates the versatility of pyrimidinyl-based compounds in chemical synthesis (Rajack et al., 2013). These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.

Scientific Research Applications

Synthesis and Structural Characterization

A novel series of pyrimidinone derivatives, including compounds structurally related to 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone, have been synthesized and characterized. These derivatives have been explored for their potential in various fields of chemistry and biology. For instance, the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of pyrimidinone derivatives in chemical synthesis, providing a foundation for further exploration of their applications in medicinal chemistry and drug design (Bonacorso et al., 2003).

Supramolecular Chemistry and Binding Studies

Pyrimidinone derivatives have been utilized in studies focusing on their binding abilities and interactions with metal ions and human serum proteins. For example, the complexation of pyrimidinones with vanadium(IV) oxide demonstrates their potential in the development of new therapeutic agents, revealing their binding affinity towards human plasma proteins such as transferrin and albumin (Gonçalves et al., 2013). This research provides insights into the transport mechanisms of these complexes in the bloodstream, highlighting the significance of protein binding in the pharmacokinetics of potential drug candidates.

Heterocyclic Chemistry and Drug Synthesis

The chemical versatility of pyrimidinone derivatives extends to the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in the development of new pharmaceuticals. The synthesis of diheteroaryl thienothiophene derivatives, including bis-pyrimidine and bis-pyrazole derivatives, illustrates the role of pyrimidinone derivatives in creating novel compounds with potential biological activities (Mabkhot et al., 2011).

Supramolecular Assemblies and Dimerization

Pyrimidinone derivatives exhibit strong dimerization capabilities through hydrogen bonding, which is crucial for the construction of supramolecular assemblies. Such properties are explored for developing novel materials and understanding the principles of molecular recognition and self-assembly. The strong dimerization of ureidopyrimidones, for example, underscores their potential as building blocks in supramolecular chemistry (Beijer et al., 1998).

properties

IUPAC Name

1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-ethoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-5-21-16-7-6-14(13(4)20)9-15(16)10-22-17-18-11(2)8-12(3)19-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCGOPCOMKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-ethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.